methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a difluorocyclohexyl group attached to a hydroxyacetate moiety, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate typically involves the reaction of 4,4-difluorocyclohexanone with methyl glycolate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The difluorocyclohexyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate include:
- Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate
- Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate involves the reaction of 4,4-difluorocyclohexanone with methyl 2-hydroxyacetate in the presence of a base catalyst.", "Starting Materials": [ "4,4-difluorocyclohexanone", "methyl 2-hydroxyacetate", "base catalyst" ], "Reaction": [ "Step 1: Dissolve 4,4-difluorocyclohexanone and methyl 2-hydroxyacetate in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base catalyst such as sodium hydroxide or potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
2001993-28-6 |
Molekularformel |
C9H14F2O3 |
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H14F2O3/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6/h6-7,12H,2-5H2,1H3 |
InChI-Schlüssel |
QBPKXOPBGOJMGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1CCC(CC1)(F)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.